Cas no 2228300-43-2 (methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate)

Methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate is a versatile pyrrole derivative with applications in organic synthesis and pharmaceutical research. Its structure features a reactive 3-oxopropyl substituent and an ester functional group, making it a valuable intermediate for constructing complex heterocyclic compounds. The methyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. The compound’s pyrrole core is significant in medicinal chemistry due to its prevalence in bioactive molecules. Its well-defined reactivity profile allows for selective modifications, enabling the synthesis of targeted analogs. This compound is particularly useful in the development of novel pharmacophores and as a building block for agrochemical or material science applications.
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate structure
2228300-43-2 structure
Product name:methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
CAS No:2228300-43-2
MF:C10H13NO3
Molecular Weight:195.215122938156
CID:6485277
PubChem ID:165610945

methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
    • EN300-1737293
    • 2228300-43-2
    • インチ: 1S/C10H13NO3/c1-11-7-8(4-3-5-12)6-9(11)10(13)14-2/h5-7H,3-4H2,1-2H3
    • InChIKey: OKSOZNXWYOPMEQ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(=CN1C)CCC=O)=O

計算された属性

  • 精确分子量: 195.08954328g/mol
  • 同位素质量: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 48.3Ų

methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1737293-10.0g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
10g
$5897.0 2023-06-04
Enamine
EN300-1737293-1.0g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
1g
$1371.0 2023-06-04
Enamine
EN300-1737293-10g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
10g
$5897.0 2023-09-20
Enamine
EN300-1737293-2.5g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
2.5g
$2688.0 2023-09-20
Enamine
EN300-1737293-0.05g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
0.05g
$1152.0 2023-09-20
Enamine
EN300-1737293-0.5g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
0.5g
$1316.0 2023-09-20
Enamine
EN300-1737293-0.1g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
0.1g
$1207.0 2023-09-20
Enamine
EN300-1737293-5g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
5g
$3977.0 2023-09-20
Enamine
EN300-1737293-0.25g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
0.25g
$1262.0 2023-09-20
Enamine
EN300-1737293-5.0g
methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate
2228300-43-2
5g
$3977.0 2023-06-04

methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate 関連文献

methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylateに関する追加情報

Chemical Overview and Applications of Methyl 1-Methyl-4-(3-Oxopropyl)-1H-Pyrrole-2-Carboxylate (CAS No. 2228300-43-2)

Methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate, identified by the CAS registry number 2228300-43-2, is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound belongs to the class of pyrrole derivatives, which are known for their versatile applications in drug design, agrochemicals, and advanced materials. The structure of this compound is characterized by a pyrrole ring substituted with a methyl group at position 1 and a 3-oxopropyl group at position 4, with a carboxylate ester moiety at position 2. These structural features contribute to its unique chemical properties and reactivity.

The synthesis of methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate involves multi-step organic reactions, often employing strategies such as nucleophilic substitution, condensation reactions, and oxidation processes. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which are valuable for studying its stereochemical effects in biological systems. Researchers have also explored green chemistry approaches to minimize environmental impact during its production.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. For instance, it has been utilized in the construction of bioactive compounds targeting various therapeutic areas. Recent studies have highlighted its role in the development of antimicrobial agents, where its ability to disrupt bacterial cell membranes has shown promise in combating antibiotic-resistant strains. Additionally, this compound has been investigated for its potential as a neuroprotective agent, with preliminary findings suggesting its ability to modulate oxidative stress pathways in neuronal cells.

In the field of agrochemistry, methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate has been studied as a component in herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism makes it a candidate for developing eco-friendly agricultural chemicals. Recent research has focused on enhancing its bioavailability and reducing phytotoxicity through structural modifications.

The electronic properties of this compound also make it an interesting candidate for applications in organic electronics. Its conjugated π-system allows for efficient charge transport, which is desirable in materials used for organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Researchers have explored its integration into polymer blends to improve device performance while maintaining processability.

From a pharmacokinetic perspective, studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate. These studies are crucial for determining its suitability as a drug candidate or a precursor in drug delivery systems. Findings indicate that its ester functionality may influence its metabolic pathways, necessitating further investigation into its pharmacodynamic effects.

In conclusion, methyl 1-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylate (CAS No. 2228300-43-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility and unique chemical properties make it an invaluable tool for researchers aiming to develop innovative solutions in medicine, agriculture, and materials science. As ongoing research continues to uncover new insights into its potential uses and mechanisms of action, this compound is poised to play an increasingly important role in advancing modern scientific endeavors.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd